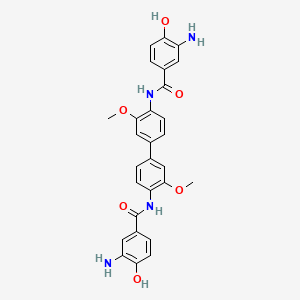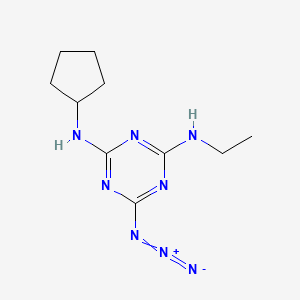
6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms This specific compound is characterized by the presence of an azido group, a cyclopentyl group, and an ethyl group attached to the triazine ring
Vorbereitungsmethoden
The synthesis of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable triazine precursor.
Cyclopentyl and Ethyl Substitution: The cyclopentyl and ethyl groups are introduced through alkylation reactions, where the triazine ring undergoes substitution with cyclopentyl and ethyl halides under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: Reduction of the azido group can yield amines or other reduced nitrogen species.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to selectively label and modify biomolecules. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of an azido group.
6-Azido-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
6-Azido-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
The uniqueness of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84712-74-3 |
|---|---|
Molekularformel |
C10H16N8 |
Molekulargewicht |
248.29 g/mol |
IUPAC-Name |
6-azido-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N8/c1-2-12-8-14-9(13-7-5-3-4-6-7)16-10(15-8)17-18-11/h7H,2-6H2,1H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
ANSCQLLLQHFOLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)N=[N+]=[N-])NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


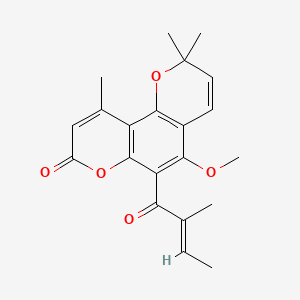
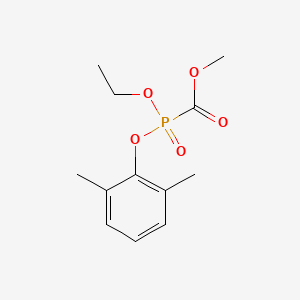
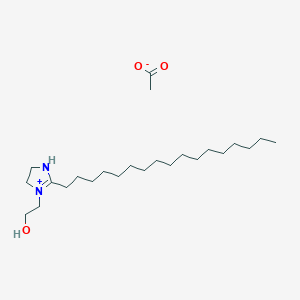
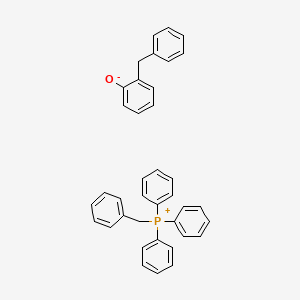




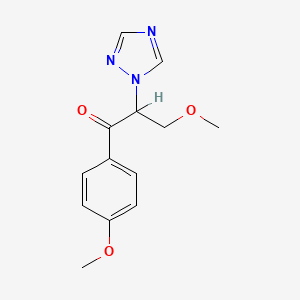
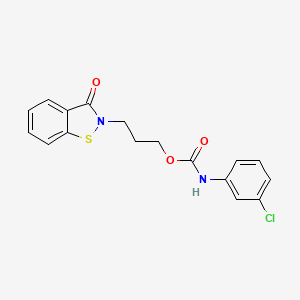

![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
